
Oxfbd02
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
OXF BD 02 是一种选择性抑制BRD4 第一溴结构域 (BRD4 (1)) 的抑制剂。它以其抗癌和抗炎特性而闻名。 该化合物在减少肺腺癌细胞系活力和减弱 MV-4-11 白血病细胞增殖方面显示出巨大潜力 .
准备方法
OXF BD 02 的合成涉及制备 3-(3,5-二甲基-4-异恶唑基)-5-羟基-α-苯基苯甲醇。 该化合物通常通过一系列化学反应合成,包括异恶唑环的形成以及随后的官能化以引入羟基和苯基 。 工业生产方法通常涉及优化这些反应以实现高产率和纯度,通常大于 98% .
化学反应分析
Metabolic Pathways and Bioactivation
OXFBD02 undergoes sequential oxidative metabolism in human liver microsomes, leading to reactive intermediates :
Key Steps:
-
Initial Hydroxylation :
-
Three mono-hydroxylated metabolites (M1, M2, M3; m/z 311) form via cytochrome P450-mediated oxidation.
-
Two di-hydroxylated metabolites (m/z 327) are detected in subsequent reactions.
-
-
Quinone Formation :
-
Glutathione Adduction :
Reactive Metabolites and Pathways
Dominant Pathway : Traditional quinones account for >60% of observed reactive metabolites, while EQ represents a minor pathway (~25%) .
Methods:
-
Human Liver Microsomes : NADPH-regenerating system + dansyl glutathione .
-
Fluorescence/LC-MS : Detected 3 major adduct clusters (2:3:1 ratio) over 60 minutes.
-
Collision-Induced Dissociation (CID) : Confirmed loss of phenoxymethyl group (m/z 742) in all adducts .
Key Findings:
-
Metabolic Stability : this compound has a short half-life (t½ = 39.8 min) compared to its analog OXFBD04 (t½ = 388 min) .
-
Substituent Effects : Replacement of phenyl (this compound) with pyridine (OXFBD04) reduces bioactivation by 15% .
Comparative Bioactivation with BET Inhibitors
Structural Drivers :
-
The 3,5-dimethylisoxazole motif in this compound facilitates oxidation at the methyl groups, enabling quinone formation .
-
Steric hindrance from the pyridine in OXFBD04 slows metabolism .
Implications for Drug Design
-
Toxicity Risk : this compound’s high bioactivation potential raises concerns about reactive metabolite-mediated toxicity .
-
Optimization Strategies :
This compound’s metabolic profile underscores the need for predictive modeling and structural refinement in bromodomain inhibitor development. Experimental data highlight its susceptibility to bioactivation, necessitating careful evaluation in preclinical studies .
科学研究应用
Scientific Research Applications
Oxfbd02 has a wide array of applications across different scientific fields:
- Chemistry : Utilized as a tool compound to study bromodomains and their role in gene regulation.
- Biology : Investigated for its impact on biological pathways involving BRD4, focusing on cell proliferation and viability.
- Medicine : Explored for therapeutic applications in treating cancers, particularly lung adenocarcinoma and leukemia.
- Industry : Used in drug development targeting bromodomains .
Anticancer Properties
A study demonstrated that this compound significantly reduces the viability of lung adenocarcinoma cell lines. The compound's ability to inhibit BRD4(1) directly correlates with decreased cancer cell proliferation, showcasing its potential as a therapeutic agent in oncology .
Bioactivation Pathways
Research on this compound's metabolism revealed extensive bioactivation pathways involving sequential oxidations leading to quinone species. These findings were supported by mass spectrometric analyses that identified multiple metabolites formed during the bioactivation process .
In Silico Drug Repurposing
Computational studies have identified potential biological targets for this compound derivatives through ligand-based approaches. These studies suggest that oxindole derivatives may exhibit activity against various therapeutically relevant targets, paving the way for novel drug development strategies .
作用机制
OXF BD 02 通过选择性抑制 BRD4 的第一个溴结构域发挥其作用。这种抑制破坏了 BRD4 与组蛋白上乙酰化赖氨酸残基之间的相互作用,从而导致基因表达发生变化。 该化合物对 BRD4 (1) 的选择性比对 CBP 溴结构域高 2-3 倍,并且对一系列其他溴结构域几乎没有亲和力 。这种选择性抑制导致癌细胞系中细胞活力和增殖降低。
相似化合物的比较
与其他溴结构域抑制剂相比,OXF BD 02 在对 BRD4 (1) 的高选择性方面独树一帜。类似的化合物包括:
JQ1: 另一种溴结构域抑制剂,在多个溴结构域中具有更广泛的活性。
I-BET762: 一种选择性抑制 BET 溴结构域的抑制剂,包括 BRD2、BRD3 和 BRD4。
OXF BD 02 由于其对 BRD4 (1) 的特异性选择性及其有效的抗癌和抗炎活性而脱颖而出。
生物活性
OXFBD02, a compound belonging to the class of Bromodomain and Extra-Terminal (BET) inhibitors, has garnered significant attention due to its potential therapeutic applications in cancer and inflammatory diseases. This article explores the biological activity of this compound, focusing on its metabolism, bioactivation pathways, and interactions with target proteins.
Overview of this compound
This compound is a 3,5-dimethylisoxazole-based ligand that selectively inhibits the first bromodomain of BRD4 (BRD4(1)). It has shown promising results in various preclinical studies, particularly for its ability to disrupt the interaction between BRD4 and the RelA subunit of NF-κB, as well as histone H4. The compound has an IC50 value of approximately 382 nM, indicating its potency as a BRD4(1) inhibitor .
Metabolism and Bioactivation
Recent studies have demonstrated that this compound undergoes extensive metabolism and bioactivation through multiple pathways. The primary metabolic transformations involve hydroxylation followed by oxidation to form reactive quinone species. These metabolites can be trapped as glutathione adducts, which are crucial for understanding the compound's bioactivation mechanisms.
Key Findings:
- Half-life: this compound has a half-life (t½) of approximately 39.8 minutes in metabolic studies, indicating rapid metabolism .
- Metabolic Pathways: The bioactivation can be categorized into several pathways:
The following table summarizes the observed metabolites and their corresponding pathways:
Metabolite | Pathway | Description |
---|---|---|
M1 | 1 | Mono-hydroxylated metabolite |
M2 | 1 | Mono-hydroxylated metabolite |
M3 | 1 | Mono-hydroxylated metabolite |
Q1 | 2 | Reactive quinone species |
Q2 | 2 | Reactive quinone species |
Q3 | 2 | Reactive quinone species |
EQ | 2 | Extended quinone-methide |
Case Studies and Experimental Evidence
In a series of experiments utilizing human liver microsomes, researchers tracked the formation of reactive metabolites through mass spectrometry. The results indicated that this compound primarily forms glutathione adducts as a result of its bioactivation into quinones. Notably, the absence of an NADPH-regenerating system during the experiments confirmed that the observed signals were indeed due to specific metabolic reactions rather than background noise .
Experimental Methodology:
- Sample Preparation: Samples were treated with dansyl glutathione to trap reactive metabolites.
- Detection: Mass spectrometry was employed to analyze the resulting adducts.
- Results Analysis: The analysis revealed distinct peaks corresponding to various metabolites, supporting the proposed bioactivation pathways.
Implications for Drug Development
The findings regarding this compound's metabolism and bioactivation are critical for its development as a therapeutic agent. Understanding these processes helps in predicting potential toxicity associated with its reactive metabolites. The identification of specific metabolic pathways also informs structure-activity relationship (SAR) studies aimed at optimizing the compound's pharmacokinetic properties.
属性
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-[hydroxy(phenyl)methyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-11-17(12(2)22-19-11)14-8-15(10-16(20)9-14)18(21)13-6-4-3-5-7-13/h3-10,18,20-21H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQUIPXIENTMJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=CC(=C2)O)C(C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。